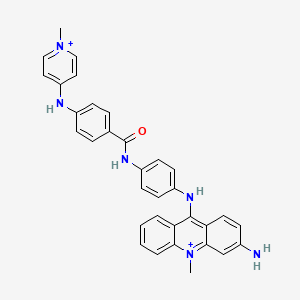![molecular formula C22H14O B14314352 1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol CAS No. 113779-22-9](/img/structure/B14314352.png)
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol is a complex organic compound with the molecular formula C22H14O. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, known for their extended conjugated systems and unique photophysical properties. PAHs are significant in various fields, including materials science, environmental science, and organic electronics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol typically involves multi-step organic reactions. One common method includes the cycloisomerisation of [2,2]metacyclophanes, which has been widely used for preparing pyrene derivatives . Another approach involves the valence isomerisation and dehydrogenation of [2,2]metacyclophane-1,9-dienes .
Industrial Production Methods
Industrial production of such complex PAHs often requires advanced techniques and catalysts to ensure high yield and purity
化学反応の分析
Types of Reactions
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
科学的研究の応用
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its interactions with biological macromolecules and potential biological activity.
Medicine: Explored for its potential therapeutic properties and as a model compound for studying PAH toxicity.
Industry: Utilized in the development of organic electronic materials and as a precursor for advanced materials.
作用機序
The mechanism of action of 1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol involves its interaction with molecular targets through its extended conjugated system. This interaction can affect various molecular pathways, including those involved in electron transfer and photophysical processes. The specific molecular targets and pathways depend on the context of its application, such as its use in organic electronics or biological systems.
類似化合物との比較
Similar Compounds
Benzo[a]pyrene: Another PAH with similar structural features but different reactivity and applications.
Pyrene: A simpler PAH that serves as a building block for more complex derivatives.
Chrysene: A PAH with a similar number of rings but different substitution patterns.
Uniqueness
1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol is unique due to its specific ring structure and functional groups, which confer distinct photophysical properties and reactivity. This uniqueness makes it valuable for specialized applications in materials science and organic electronics.
特性
CAS番号 |
113779-22-9 |
|---|---|
分子式 |
C22H14O |
分子量 |
294.3 g/mol |
IUPAC名 |
hexacyclo[16.3.1.04,21.07,20.08,13.014,19]docosa-1(22),2,4(21),5,7(20),8(13),11,14,16,18-decaen-9-ol |
InChI |
InChI=1S/C22H14O/c23-18-6-2-5-16-15-4-1-3-13-11-14-8-7-12-9-10-17(21(16)18)22(19(12)14)20(13)15/h1-5,7-11,18,23H,6H2 |
InChIキー |
SVBVSRZJWNKIEV-UHFFFAOYSA-N |
正規SMILES |
C1C=CC2=C(C1O)C3=C4C5=C(C=CC5=CC6=C4C2=CC=C6)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


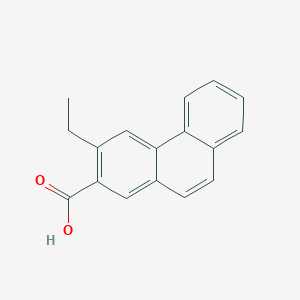
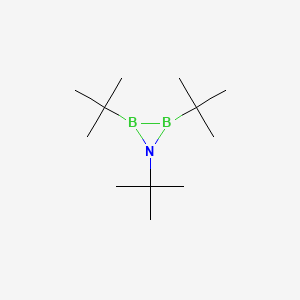
![9-(Oct-7-EN-1-YL)-9-borabicyclo[3.3.1]nonane](/img/structure/B14314298.png)
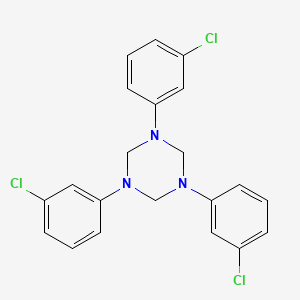
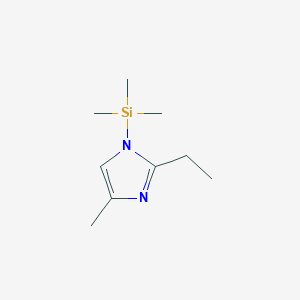
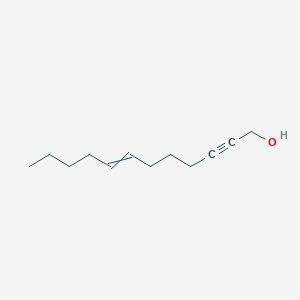
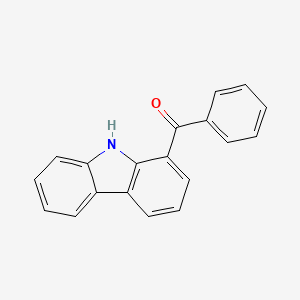


![3-[(Furan-2-yl)oxy]propane-1,2-diol](/img/structure/B14314351.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

